molecular formula C9H16N2O6 B1681287 Tetrahydrouridine CAS No. 18771-50-1

Tetrahydrouridine

Cat. No.: B1681287
CAS No.: 18771-50-1
M. Wt: 248.23 g/mol
InChI Key: UCKYOOZPSJFJIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetrahydrouridine is a potent inhibitor of cytidine deaminase, an enzyme that catalyzes the deamination of cytidine and its analogs. This compound has been extensively studied for its ability to enhance the efficacy of nucleoside analogs used in chemotherapy by preventing their rapid degradation .

Mechanism of Action

Target of Action

Tetrahydrouridine (THU) primarily targets the enzyme Cytidine Deaminase (CDA) . CDA is responsible for the deamination of cytidine analogs, a process that can inactivate certain drugs and limit their bioavailability .

Mode of Action

THU acts as a competitive inhibitor of CDA . By binding to the active site of CDA, THU prevents the enzyme from interacting with its usual substrates, thereby inhibiting the deamination process . This inhibition allows drugs that are normally inactivated by CDA, such as decitabine, to remain active for longer periods .

Biochemical Pathways

The inhibition of CDA by THU affects the catabolism of cytotoxic deoxycytidine analogs such as ara-C and gemcitabine . By preventing the deamination and subsequent inactivation of these drugs, THU enhances their therapeutic efficacy .

Moreover, THU has been shown to inhibit cell proliferation through cell cycle regulation, independent of CDA expression levels . This suggests that THU may have additional targets and pathways that contribute to its biological effects.

Pharmacokinetics

The pharmacokinetics of THU involve its absorption, distribution, metabolism, and excretion (ADME).

In combination with other drugs like decitabine, THU has been shown to extend the absorption time and widen the concentration-time profile of the combined drug, increasing the exposure time for S-phase–specific depletion of DNA methyltransferase 1 (DNMT1) without causing high peak levels that can lead to DNA damage and cytotoxicity .

Result of Action

The inhibition of CDA by THU results in increased bioavailability and prolonged activity of drugs that are normally inactivated by this enzyme . This can lead to enhanced therapeutic efficacy of these drugs .

In addition, THU’s ability to inhibit cell proliferation can result in decreased growth of certain cancer cells . This effect is thought to occur through the regulation of the cell cycle, leading to an increased rate of G1-phase occurrence and a diminished rate of S-phase occurrence .

Action Environment

The action of THU can be influenced by various environmental factors. For instance, the presence of other drugs can affect the activity of THU. When used in combination with decitabine, THU can enhance the bioavailability and efficacy of decitabine .

Furthermore, the expression levels of CDA in different tissues can influence the effectiveness of THU. Tissues with high CDA expression may require higher concentrations of THU for effective inhibition of the enzyme .

Biochemical Analysis

Biochemical Properties

Tetrahydrouridine interacts with cytidine deaminase (CDA), an enzyme that catalyzes and inactivates cytidine analogues . This interaction contributes to increased resistance to the chemotherapy drug gemcitabine .

Cellular Effects

This compound has been found to inhibit cell growth, which is independent of CDA expression . Three different carcinoma cell lines exhibited decreased cell proliferation after administration of this compound .

Molecular Mechanism

This compound regulates cell cycle progression at the G1/S checkpoint by suppressing E2F1 . This results in an increased rate of G1-phase occurrence while S-phase occurrence is diminished .

Temporal Effects in Laboratory Settings

This compound has shown to extend the absorption time of decitabine, a deoxycytidine analog, and widen the concentration-time profile, increasing the exposure time for S-phase–specific depletion of DNA methyl-transferase 1 (DNMT1) without causing significant DNA damage or cytotoxicity .

Dosage Effects in Animal Models

In nonhuman primates, oral administration of this compound-decitabine at a dose that would produce peak decitabine concentrations of less than 0.2μM administered 2×/wk for 8 weeks was not myelotoxic .

Metabolic Pathways

This compound is involved in the metabolic pathway of gemcitabine, a chemotherapy drug. Gemcitabine is taken into DNA through the active diphosphate and triphosphate by deoxycytidine kinase .

Transport and Distribution

It is known that this compound is a competitive inhibitor of cytidine deaminase, suggesting it may interact with the same transporters and binding proteins as cytidine .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetrahydrouridine can be synthesized through the reduction of uridine using catalytic hydrogenation. The process involves the use of a palladium catalyst under hydrogen gas at elevated pressures and temperatures. The reaction typically proceeds in an aqueous solution, and the product is purified through crystallization .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography .

Chemical Reactions Analysis

Types of Reactions: Tetrahydrouridine primarily undergoes substitution reactions due to the presence of reactive hydroxyl groups. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives of this compound .

Scientific Research Applications

Tetrahydrouridine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: this compound is unique in its potent inhibition of cytidine deaminase, which sets it apart from other nucleoside analogs. Its ability to enhance the bioavailability and efficacy of chemotherapeutic agents makes it a valuable tool in cancer treatment .

Properties

IUPAC Name

1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxy-1,3-diazinan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O6/c12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16/h4-8,12-15H,1-3H2,(H,10,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCKYOOZPSJFJIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)NC1O)C2C(C(C(O2)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18771-50-1
Record name TETRAHYDROURIDINE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112907
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tetrahydrouridine
Reactant of Route 2
Tetrahydrouridine
Reactant of Route 3
Tetrahydrouridine
Reactant of Route 4
Tetrahydrouridine
Reactant of Route 5
Tetrahydrouridine
Reactant of Route 6
Tetrahydrouridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.